molecular formula C15H17N3O2S B4696375 3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide

3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4696375
M. Wt: 303.4 g/mol
InChI Key: UZHRSBZIKDAJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MTB-TB or Compound 1.

Mechanism of Action

The exact mechanism of action of MTB-TB is not fully understood. However, it is believed that it inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall synthesis process.
Biochemical and Physiological Effects:
MTB-TB has been found to have no significant toxicity in vitro and in vivo studies. It has also been found to have low cytotoxicity towards human cells. However, further studies are required to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTB-TB is its potential as a new anti-tuberculosis drug. It has also been found to have potential applications in the field of Alzheimer's disease research. However, one of the limitations of MTB-TB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MTB-TB. One potential direction is to further investigate its anti-tuberculosis activity and its potential use as a new drug for tuberculosis treatment. Another potential direction is to explore its potential as a fluorescent probe for detecting amyloid-β aggregates in Alzheimer's disease. Additionally, further studies are required to determine its long-term effects on human health and its potential use in other fields of research.

Scientific Research Applications

MTB-TB has been found to have potential applications in various fields of research. It has been studied extensively for its anti-tuberculosis activity and has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. It has also been studied for its potential use as a fluorescent probe for detecting amyloid-β aggregates in Alzheimer's disease.

properties

IUPAC Name

3-(2-methylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-10(2)13(19)17-12-6-4-5-11(9-12)14(20)18-15-16-7-8-21-15/h4-10H,3H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHRSBZIKDAJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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